rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride: is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts specific chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various synthetic methodologies . These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
rac-(1R,5R,6R)-3-methyl-3-azabicyclo[3.2.1]octan-6-ol: This compound shares a similar bicyclic structure but differs in its functional groups and chemical properties.
(1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride: Another compound with a similar core structure but different functional groups and biological activities.
Uniqueness: rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[321]octan-6-yl]acetate hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)4-8-2-7-3-9(8)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8+,9+;/m1./s1 |
InChI Key |
PUOCNYVOUNRNRV-KEMIKLHMSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1C[C@@H]2C[C@H]1CNC2.Cl |
Canonical SMILES |
COC(=O)CC1CC2CC1CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.